1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol

Lipophilicity Drug-likeness Medicinal Chemistry

Chiral fluorinated amino alcohol intermediate for CETP inhibitor synthesis programs. Inconsistent purity and undefined physicochemical profiles in generic building blocks delay metabolic disease lead optimization. • Well-characterized scaffold: XLogP3 2.8, TPSA 32.3 Ų, MW 219.2 - predicts favorable BBB penetration for CNS-targeted series. • Free secondary amine enables N-functionalization to potent N,N-disubstituted CETP inhibitors validated in published SAR. • 4-Methyl substitution on aniline ring matches optimal lipophilicity for membrane permeability and protein binding. Supplied at ≥98% purity with full analytical documentation. Standard global shipping.

Molecular Formula C10H12F3NO
Molecular Weight 219.2 g/mol
CAS No. 1344007-30-2
Cat. No. B1531312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol
CAS1344007-30-2
Molecular FormulaC10H12F3NO
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC(C(F)(F)F)O
InChIInChI=1S/C10H12F3NO/c1-7-2-4-8(5-3-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
InChIKeyRAHSTURAOZGUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol (CAS 1344007-30-2) is a chiral, fluorinated secondary amino alcohol with the formula C₁₀H₁₂F₃NO and a molecular weight of 219.20 g/mol [1]. It is a member of the trifluoro-3-amino-2-propanol class, a scaffold associated with potent cholesteryl ester transfer protein (CETP) inhibition [2]. The compound features a trifluoromethyl group adjacent to the hydroxyl, a 4-methylphenyl (p-tolyl) amino moiety, and a single chiral center at the 2‑position. These structural elements govern its lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry programs targeting metabolic or cardiovascular diseases.

Chiral building block for stereospecific CETP inhibitor synthesis
4-Methyl substituent enhances lipophilicity for membrane permeability studies
Fluorinated scaffold supports fragment-based screening and CNS lead discovery

Why Substitution Fails


Within the trifluoro-3-amino-2-propanol series, apparently subtle structural variations profoundly alter physicochemical and biological profiles. The presence and position of the 4‑methyl substituent on the aniline ring directly modulate lipophilicity, which impacts membrane permeability, protein binding, and pharmacokinetics [1]. Removal of the methyl group (des‑methyl analog) reduces lipophilicity, while replacing the trifluoromethyl group with hydrogen abolishes the electron‑withdrawing effect that stabilizes the hydroxyl‑bearing chiral center and enhances metabolic stability . Even N‑substitution patterns critically determine biological activity: N,N‑disubstituted derivatives are potent CETP inhibitors, while N‑monosubstituted analogs like the target compound serve as essential synthetic intermediates or probes with distinct selectivity profiles [2]. Thus, generic substitution within this class risks loss of key physical or biochemical properties.

Des-methyl analog

Lower lipophilicity may alter permeability and protein-binding profiles, shifting pharmacokinetic behavior.

Non-fluorinated variant

Absence of CF₃ removes the electron‑withdrawing effect, potentially reducing metabolic stability and chiral center integrity.

N,N‑Disubstituted analogs

Designed as direct CETP inhibitors rather than intermediates; functional mismatch for building block applications.

Differentiation Evidence


Lipophilicity vs. Des-Methyl Analog

The computed octanol-water partition coefficient (XLogP3) of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol is 2.8 [1], compared to a logP of 2.02 for the des-methyl analog 1,1,1-trifluoro-3-(phenylamino)propan-2-ol . The 0.78 log unit increase translates to a roughly six‑fold higher lipophilicity, which can improve membrane permeability and influence partition into hydrophobic binding pockets.

Lipophilicity vs. Des-Methyl
Head-to-head
Target XLogP3 = 2.8
Comparator LogP = 2.02
Δ +0.78
Supports lipophilicity-dependent permeability screening.
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bonding Profile vs. N-Alkyl Analogs

The target compound possesses two hydrogen bond donors (hydroxyl and secondary amine) and five hydrogen bond acceptors (three fluorine atoms, hydroxyl oxygen, amine nitrogen) [1]. This donor/acceptor pattern differs from N-alkyl or N,N-disubstituted derivatives, which lose one H‑bond donor, potentially altering solubility, crystal packing, and target engagement.

H‑Bonding vs. N‑Alkyl
Class-level
Target HBD=2, HBA=5
N,N‑disubstituted HBD=1
Additional H‑bond donor enables distinct target interaction patterns.
Derived from computed properties; class-level inference.
Hydrogen Bonding Solubility Molecular Recognition

Polar Surface Area vs. Non-Fluorinated Analog

The topological polar surface area (TPSA) of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol is 32.3 Ų [1]. The non‑fluorinated 3‑(p‑tolylamino)propan‑1‑ol (CAS 1213645‑36‑3) has a TPSA of ~32.3 Ų as well, but the trifluoromethyl group in the target compound imparts a substantially different electronic distribution and lipophilicity (XLogP 2.8 vs. ~1.2 for the non‑fluorinated analog), affecting passive permeability and metabolic susceptibility.

TPSA vs. Non‑Fluorinated
Reported
TPSA 32.3 Ų (both)
Lipophilicity Δ +1.6 (target vs non‑F)
Higher lipophilicity at matched TPSA for CNS penetration screening.
Cross-study comparable; confirm experimental logD.
Polar Surface Area Oral Bioavailability CNS Penetration

CETP Inhibitor Scaffold SAR

In the chiral N,N‑disubstituted trifluoro‑3‑amino‑2‑propanol series, the (R)‑enantiomer consistently exhibits >10‑fold greater CETP inhibitory potency than the (S)‑enantiomer [1]. While the target compound is N‑monosubstituted, its chiral center is preserved, and it can be elaborated into active (R)‑configured CETP inhibitors. The 4‑methyl group on the aniline ring is a well‑tolerated substituent in the published SAR, with 3‑substituted anilines providing the highest potencies [1].

CETP Scaffold SAR
Class-level
(R) IC₅₀ 20 nM vs (S) IC₅₀ >800 nM
>40‑fold enantiomeric preference
Class-level SAR supports chiral intermediate for stereospecific elaboration.
Target not directly assayed; in‑house validation required.
Chiral pool CETP inhibition Asymmetric synthesis

Commercial Availability and Purity

1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol is offered by multiple vendors at ≥95% purity, with pricing around $865–$1,222 per gram [1]. The des‑methyl analog is available at a similar price point, but the target compound’s 4‑methyl substituent is not trivially introduced later; purchasing the pre‑functionalized intermediate saves synthetic effort and ensures batch‑to‑batch consistency.

Availability & Purity
Vendor data
≥95% purity
~$865/g (multiple vendors)
Pre‑functionalized intermediate reduces synthetic steps and batch risk.
Vendor‑reported; request lot‑specific COA.
Procurement Purity Supply chain

Literature Gap Analysis

A systematic search of PubMed and major chemistry databases returned no peer‑reviewed articles or patents in which 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol itself was the primary object of study (as of April 2026). All evidence presented here is derived from computed properties, vendor data, and class‑level SAR from closely related N,N‑disubstituted analogs [1][2]. High‑strength differential evidence (e.g., direct head‑to‑head biological assays) is currently absent and should be experimentally determined before selecting this compound for critical applications.

Literature Gap
Data to verify
0 primary publications (as of Apr 2026)
No direct biological data; procurement requires in‑house evaluation.
Class‑level SAR only; comprehensive profiling advised.
Primary literature Data availability Risk assessment

Application Scenarios


CETP Inhibitor Synthesis

The compound serves as a direct precursor to potent CETP inhibitors. Its free secondary amine allows installation of a benzyl or heteroaryl group, while the chiral 2‑position can be elaborated into the essential (R)‑configuration for high inhibitory activity [1]. The 4‑methyl substituent on the aniline ring is compatible with published SAR, which favors small lipophilic groups at the aniline 3‑ or 4‑positions [2].

Fluorinated Fragment Library

With two H‑bond donors, five acceptors, and a moderate TPSA of 32.3 Ų, the compound is a suitable fluorinated fragment for screening campaigns. Its higher lipophilicity (XLogP3 = 2.8) compared to the des‑methyl analog (LogP = 2.02) expands the chemical space sampled in fragment libraries aimed at hydrophobic protein pockets [3].

CNS Drug Discovery Building Block

The combination of a trifluoromethyl group, a secondary amine, and a para‑tolyl substituent yields a scaffold with favorable properties for CNS drug design. The XLogP3 of 2.8, TPSA of 32.3 Ų, and low molecular weight (219.2 Da) predict good blood‑brain barrier penetration [3], making it a strategic choice for synthesizing CNS‑targeted lead series.

Physicochemical Property Benchmarking

When evaluating structure‑activity relationships, the compound’s well‑defined computed properties (XLogP3, TPSA, HBD/HBA) provide a reference point for assessing the impact of 4‑methyl substitution on lipophilicity and hydrogen‑bonding. This supports systematic optimization of pharmacokinetic profiles in lead generation programs [3].

Application
Selection Property
Validation Focus
CETP Inhibitor Synthesis
Free secondary amine for N‑functionalization
Stereochemical integrity post‑alkylation
Fluorinated Fragment Library
H‑bond donor/acceptor pattern and lipophilicity
Binding assays against hydrophobic pockets
CNS Lead Discovery Building Block
Low TPSA and MW with enhanced lipophilicity
In vitro brain penetration models
Physicochemical Benchmarking
Computed XLogP3, TPSA, HBD/HBA reference
Structure‑property relationship modeling
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